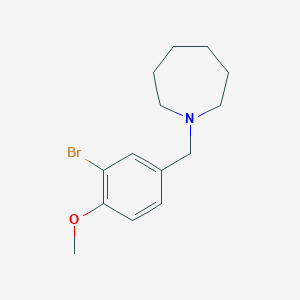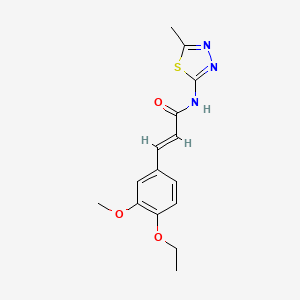
(3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The exact mechanism of action of (3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways and enzymes involved in the disease pathogenesis.
Biochemical and Physiological Effects:
(3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are hallmarks of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol in lab experiments include its high potency and selectivity towards specific signaling pathways and enzymes. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
Several future directions can be explored in the research of (3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol. One such direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Moreover, the development of novel drug delivery systems can also be explored to enhance its bioavailability and reduce its toxicity.
Méthodes De Synthèse
The synthesis of (3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol has been achieved using several methods. One such method involves the reaction between 3,4-diethoxybenzoyl chloride and 4-methylpiperidine-3,4-diol in the presence of a base. Another method involves the reductive amination of 3,4-diethoxybenzaldehyde with 4-methylpiperidine-3,4-diol using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
(3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective properties.
Propriétés
IUPAC Name |
(3,4-diethoxyphenyl)-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-4-22-13-7-6-12(10-14(13)23-5-2)16(20)18-9-8-17(3,21)15(19)11-18/h6-7,10,15,19,21H,4-5,8-9,11H2,1-3H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTFSVOVBAYFQH-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(C(C2)O)(C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC[C@@]([C@H](C2)O)(C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(3,4-diethoxybenzoyl)-4-methylpiperidine-3,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)
![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![1-(3-methylphenyl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B5622619.png)
![2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)
![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)
![3-(2-{4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5622635.png)
![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)
![4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5622643.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-thiophenecarboxylate](/img/structure/B5622644.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5622666.png)

